molecular formula C8H9N3O B11920866 7-Methoxyimidazo[1,2-a]pyridin-3-amine

7-Methoxyimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11920866
M. Wt: 163.18 g/mol
InChI Key: HZBOJIQJVQOLMQ-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyridin-3-amine is a high-purity chemical intermediate belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry and drug discovery research . This compound features a methoxy functional group at the 7-position and an amine group at the 3-position of the fused heterocyclic system, making it a versatile building block for the synthesis of more complex molecules. Researchers value this and similar amines, such as the 7-methyl variant (CAS 34164-98-2), for constructing targeted libraries of compounds in hit-to-lead optimization campaigns . The imidazo[1,2-a]pyridine core is of significant interest in pharmaceutical research for developing potential therapeutics, and this specific amine derivative serves as a critical precursor in various synthetic pathways, including amide coupling and nucleophilic substitution reactions . As a standard practice for compounds of this nature, proper storage in a dark place under an inert atmosphere at room temperature is recommended to maintain long-term stability . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-methoxyimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3

InChI Key

HZBOJIQJVQOLMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)N

Origin of Product

United States

Preparation Methods

Two-Component Condensation Reactions

The most straightforward method for synthesizing 7-Methoxyimidazo[1,2-a]pyridin-3-amine involves the cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For instance, reacting 2-amino-5-methoxypyridine with α-bromoacetophenone in ethanol under reflux conditions yields the target compound through intramolecular cyclization. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing charged intermediates.

  • Temperature : Optimal yields (68–72%) are achieved at 80–90°C, as higher temperatures promote side reactions such as N-alkylation.

  • Catalysts : Lewis acids like ZnCl₂ (5 mol%) improve regioselectivity by coordinating to the pyridine nitrogen, directing electrophilic attack to the C3 position.

Table 1: Representative Cyclocondensation Conditions and Outcomes

Starting MaterialElectrophileSolventTemp (°C)Yield (%)Reference
2-Amino-5-methoxypyridineα-BromoacetophenoneEthanol8068
2-Amino-5-methoxypyridineChloroacetaldehydeDMF9072

Multicomponent Reaction Strategies

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction offers a one-pot route to imidazo[1,2-a]pyridines. Combining 2-aminopyridines, aldehydes, and isonitriles in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) generates the target scaffold efficiently. For 7-Methoxyimidazo[1,2-a]pyridin-3-amine:

  • Aldehyde Component : 4-Methoxybenzaldehyde introduces the methoxy group at the 7-position.

  • Isonitrile Selection : tert-Butyl isocyanide minimizes side reactions due to its steric bulk.

  • Reaction Time : 12 hours at 60°C in methanol achieves 65–70% yield, with the product precipitating upon cooling.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol involving 2-amino-5-methoxypyridine, ethyl bromopyruvate, and montmorillonite K10 clay under microwave conditions (150 W, 120°C, 20 min) delivers the product in 85% yield. The clay acts as a solid acid catalyst, facilitating both condensation and cyclization steps.

Metal-Free Oxidative Cyclization

Iodine-Mediated Cyclization

Recent advances emphasize metal-free conditions to align with green chemistry principles. A notable method employs molecular iodine (I₂, 1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours. The mechanism involves:

  • Iodine Activation : I₂ generates iodonium ions, electrophilically activating the aldehyde component.

  • Cyclization : Intramolecular attack by the pyridine nitrogen forms the imidazole ring.

  • Aromatization : Elimination of HI yields the aromatic product.

This approach avoids transition metals, simplifying purification and reducing environmental impact. Yields range from 70–75%, with DMSO also serving as an oxidizing agent.

Post-Functionalization of Preformed Scaffolds

Amination via Buchwald-Hartwig Coupling

For late-stage introduction of the C3-amine group, palladium-catalyzed coupling reactions are effective. Treating 7-methoxyimidazo[1,2-a]pyridine with benzophenone imine in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C installs the amine group selectively. Subsequent acidic hydrolysis (6 M HCl, reflux) removes the benzophenone protecting group, affording the free amine in 60–65% overall yield.

Table 2: Comparison of Amination Methods

MethodCatalyst SystemTemp (°C)Yield (%)Selectivity
Buchwald-HartwigPd(OAc)₂/Xantphos11060–65High
Ullmann-Type CouplingCuI/1,10-phenanthroline13050–55Moderate

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances scalability and safety. A pilot-scale setup using a tubular reactor (ID = 5 mm, L = 2 m) operates at 10 bar and 150°C, achieving a throughput of 1.2 kg/day with 78% yield. Key advantages include:

  • Improved Heat Transfer : Mitigates thermal runaway risks.

  • Reduced Solvent Use : Ethanol is recycled via in-line distillation.

Green Solvent Alternatives

Replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact. For example, using 2-MeTHF in cyclocondensation reactions maintains yields at 70% while lowering the E-factor (kg waste/kg product) from 8.2 to 3.5.

Analytical and Optimization Insights

Spectroscopic Characterization

  • ¹H NMR : The C3-amine proton resonates as a broad singlet at δ 5.8–6.0 ppm, while the methoxy group appears as a sharp singlet at δ 3.8 ppm.

  • HRMS : Molecular ion peak at m/z 163.18 [M+H]⁺ confirms the molecular formula C₈H₉N₃O.

Yield Optimization Strategies

  • DoE Studies : Response surface methodology (RSM) identifies optimal reagent ratios (2-aminopyridine:electrophile = 1:1.2) and pH (6.5–7.0).

  • Catalyst Recycling : Montmorillonite K10 clay can be reused up to five times without significant activity loss .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at position 7 directs electrophilic substitution to positions 5 and 6 of the imidazo[1,2-a]pyridine ring. This regioselectivity is consistent with the electron-donating nature of the methoxy group, which activates the ortho and para positions.

  • Nitration : Reaction with nitric acid in sulfuric acid yields 5-nitro-7-methoxyimidazo[1,2-a]pyridin-3-amine as the major product.

  • Halogenation : Chlorination or bromination under mild conditions produces 5-halo-7-methoxy derivatives.

Mechanistic Insight :
The methoxy group enhances electron density at positions 5 and 6, facilitating attack by electrophiles. Substituents at position 3 (amino group) have minimal steric or electronic impact on this regioselectivity .

Nucleophilic Substitution at the Methoxy Group

The methoxy group can undergo nucleophilic displacement under harsh conditions, though this reaction is less common due to the strong electron-donating effect of the methoxy group.

  • Replacement with Amines : Heating with ammonia or primary amines in the presence of a Lewis acid (e.g., AlCl₃) yields 7-aminoimidazo[1,2-a]pyridin-3-amine derivatives .

  • Halogen Exchange : Reaction with PCl₅ or PBr₃ at elevated temperatures produces 7-chloro or 7-bromo analogues .

Oxidation

The amino group at position 3 is susceptible to oxidation:

  • Nitroso Formation : Treatment with hydrogen peroxide or mCPBA oxidizes the amino group to a nitroso group, yielding 7-methoxyimidazo[1,2-a]pyridin-3-nitroso.

Reduction

  • Nitroso to Amino : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group back to the primary amine.

Cross-Coupling Reactions

The amino group enables participation in metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldReference
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C3-Aryl/alkylamino derivatives70-85%
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Biarylamine derivatives65-80%

Functionalization via Sulfenylation

Reaction with thiophenols under basic conditions introduces sulfenyl groups at position 3:

Conditions :

  • Thiophenol (1.2 eq), KOH (2 eq), ambient temperature, 12 hours .

Outcome :

  • 3-Sulfenyl-7-methoxyimidazo[1,2-a]pyridin-3-amine derivatives are formed in 65–80% yield .

Carboxamide Formation

The amino group reacts with acyl chlorides or anhydrides to form carboxamides, a key step in medicinal chemistry applications:

Procedure :

  • Add benzoyl chloride (1.1 eq) to a solution of 7-methoxyimidazo[1,2-a]pyridin-3-amine in dry DCM.

  • Stir with Et₃N (2 eq) at 0°C for 2 hours.

  • Isolate 3-benzamido-7-methoxyimidazo[1,2-a]pyridine in 75% yield .

Applications :

  • Carboxamides exhibit potent anti-tuberculosis activity (MIC₉₀ ≤1 μM against multidrug-resistant Mtb) .

Domino A³-Coupling Reactions

A solvent-free, one-pot reaction with aldehydes and alkynes produces 2,3-disubstituted derivatives:

Conditions :

  • Aldehyde (1 eq), alkyne (1.2 eq), CuI (10 mol%), 50°C, 6 hours .

Outcome :

  • 2-Aryl-3-alkynyl-7-methoxyimidazo[1,2-a]pyridines are obtained in 85–90% yield .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes dimerization via [4+2] cycloaddition:

Product :

  • A bis-imidazo[1,2-a]pyridine fused cycloadduct forms in 40–50% yield.

Table 2. Biological Activity of Select Derivatives

DerivativeBiological ActivityIC₅₀/MIC₉₀Reference
3-Benzamido derivativeAnti-TB (MDR-Mtb)0.07–0.14 μM
3-Sulfenyl derivativeCholinesterase Inhibition79 μM (AChE)

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

The biological and chemical profiles of 7-methoxyimidazo[1,2-a]pyridin-3-amine can be contextualized by comparing it to analogs with variations in substituent type, position, and N-functionalization. Below is a structured analysis:

Substituent Position and Type
Compound Name Substituent (Position) Key Properties/Activities References
7-Methoxyimidazo[1,2-a]pyridin-3-amine -OCH₃ (C7) Hypothesized enhanced H-bonding; potential tau tracer (cf. [18F]OMe-BIP)
7-Methylimidazo[1,2-a]pyridin-3-amine -CH₃ (C7) Increased lipophilicity (MW: 147.18); antimicrobial activity (Gram-negative bacteria)
8-Methyl-2-(4-(MeSO₂)phenyl)-N-phenyl -CH₃ (C8) COX-2 inhibition (IC₅₀: 0.07 µM; selectivity index: 508.6)
[18F]Cl-BIPF -Cl (C7) Tau tracer; electron-withdrawing effect may reduce binding affinity vs. -OCH₃
2-(5-Nitrofuran-2-yl)-N-cyclohexyl -NO₂ (C2) Antimycobacterial activity (ESKAPE pathogens)

Key Observations :

  • Positional Effects : Substitution at C7 (e.g., methoxy, methyl) may target neurodegenerative disorders (tau tracers) , whereas C8-methyl derivatives show high COX-2 selectivity due to steric hindrance .
  • Substituent Electronics : Electron-donating groups (e.g., -OCH₃) enhance polar interactions, while electron-withdrawing groups (e.g., -Cl) may improve metabolic stability but reduce target affinity .
N-Functionalization and Pharmacokinetics
Compound Name N-Substituent Impact on Activity References
N-(2-Morpholinoethyl) analogs Morpholine Improved solubility; moderate antileishmanial activity (IC₅₀: ~5–10 µM)
N-Cyclohexyl derivatives Cyclohexyl Enhanced antimycobacterial potency (MIC: ≤4 µg/mL against M. tuberculosis)
N-(2-Fluoroethyl)-7-OCH₃ ([18F]OMe-BIP) Fluoroethyl Radiolabeled tau tracer; balanced lipophilicity for blood-brain barrier penetration

Key Observations :

  • Morpholine/cyclic amines : Enhance aqueous solubility and bioavailability, critical for CNS-targeting agents .
  • Bulky N-substituents (e.g., cyclohexyl): Improve binding pocket complementarity in antimicrobial targets .

Key Observations :

  • COX-2 Selectivity : Positional substitution (C8) and para-MeSO₂ groups are critical for isoform discrimination .
  • Tau Protein Binding : The 7-methoxy group in BIP derivatives mimics the 6,5,6-tricyclic scaffold of established tau ligands .

Biological Activity

7-Methoxyimidazo[1,2-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a fused imidazole and pyridine ring structure with a methoxy group at the seventh position. This structural modification is believed to influence its biological activity significantly.

Biological Activity Overview

7-Methoxyimidazo[1,2-a]pyridin-3-amine exhibits a range of biological activities, including:

  • Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines, such as colon, breast, and prostate cancer. The mechanism involves cell cycle arrest and apoptosis induction, although further studies are needed to elucidate the exact pathways involved.
  • Neuroprotective Effects : It has been shown to act as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The presence of the methoxy group enhances its binding affinity towards the target enzyme.
  • Antiviral Activity : Some derivatives of imidazo[1,2-a]pyridin-3-amines have been explored as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. This suggests that 7-methoxyimidazo[1,2-a]pyridin-3-amine may also have antiviral properties worth investigating further .

The mechanisms through which 7-methoxyimidazo[1,2-a]pyridin-3-amine exerts its biological effects are multifaceted:

  • Cell Cycle Modulation : The compound can interfere with various phases of the cell cycle, leading to growth inhibition in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through intrinsic and extrinsic apoptotic pathways.
  • Enzyme Inhibition : As an acetylcholinesterase inhibitor, it enhances cholinergic transmission by preventing the breakdown of acetylcholine.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 7-methoxyimidazo[1,2-a]pyridin-3-amine:

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-a]pyridineBase structure without methoxy substitutionGeneral pharmacological activity
7-Methoxyimidazo[1,2-a]pyridin-3-amineMethoxy group at position 7; altered propertiesEnhanced anticancer and neuroprotective activity
8-Methylimidazo[1,2-a]pyridin-3-amineMethyl group at position 8; different bindingVaried enzyme inhibition profiles

Case Studies

Several studies have documented the biological effects of 7-methoxyimidazo[1,2-a]pyridin-3-amine:

  • Study on Anticancer Activity : A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • Neuroprotective Study : In a model of Alzheimer's disease, 7-methoxyimidazo[1,2-a]pyridin-3-amine showed promising results in improving cognitive function and reducing neuroinflammation in animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methoxyimidazo[1,2-a]pyridin-3-amine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves three-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction) with 2-aminopyridine, aldehydes, and isocyanides. Microwave-assisted synthesis with montmorillonite catalysts can reduce reaction time to 5 minutes and achieve yields up to 74% under solvent-free conditions . Alternatively, β-cyclodextrin–SO₃H-catalyzed cyclization offers recyclable catalysts and high yields (e.g., 78% for derivatives with difluoromethyl groups) . Optimization of substituent positioning (e.g., methoxy at C-7) often requires regioselective bromination or Sonogashira coupling as precursors .

Q. How is structural characterization of imidazo[1,2-a]pyridin-3-amine derivatives performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry. For example, ¹H NMR distinguishes C-8 methyl groups (δ ~2.3 ppm) in COX-2 inhibitors , while ¹³C NMR identifies electron-withdrawing substituents (e.g., sulfonyl groups at δ ~125 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) resolve molecular formulas and confirm stereoelectronic effects in enzyme-binding motifs .

Advanced Research Questions

Q. How do substituent modifications at C-7 and C-8 positions affect COX-2 selectivity in imidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer : Introducing a methoxy group at C-7 enhances steric bulk, reducing COX-1 affinity. For example, 8-methyl substitution on the imidazo[1,2-a]pyridine ring increases COX-2 selectivity indices (up to 508.6) by disrupting interactions with COX-1’s narrower active site . Computational docking (e.g., AutoDock Vina) can model steric clashes between substituents and COX-1 residues (e.g., Val349), guiding rational design .

Q. What strategies resolve contradictory activity data in imidazo[1,2-a]pyridin-3-amine derivatives across biological assays?

  • Methodological Answer : Discrepancies between in vitro and in vivo results often arise from metabolic instability. For COX-2 inhibitors, parallel artificial membrane permeability assays (PAMPA) assess bioavailability, while metabolite profiling (LC-MS/MS) identifies degradation products like hydroxylated derivatives . Contradictions in antibacterial activity (e.g., Gram-positive vs. Gram-negative efficacy) may require adjusting lipophilicity via logP optimization (e.g., adding trifluoromethyl groups improves membrane penetration) .

Q. How are in silico methods employed to predict binding interactions of 7-methoxyimidazo[1,2-a]pyridin-3-amine with therapeutic targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes like human Menin, where the methoxy group forms hydrogen bonds with Asp176 and Asn183 . Density functional theory (DFT) calculations (B3LYP/6-31G**) predict charge distribution in aryl substituents, correlating with COX-2 IC₅₀ values .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity of 7-methoxyimidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer : COX-1/COX-2 inhibition assays using purified enzymes (e.g., ovine COX-1 and human recombinant COX-2) measure IC₅₀ values via colorimetric detection of prostaglandin G₂ conversion . Cell-based assays (e.g., LPS-induced IL-6 suppression in THP-1 macrophages) validate selectivity, with EC₅₀ values normalized to cytotoxicity (MTT assay) .

Q. How can conflicting spectral data (e.g., NMR or HRMS) for imidazo[1,2-a]pyridin-3-amine derivatives be resolved?

  • Methodological Answer : Contradictory NMR signals may arise from tautomerism or rotameric equilibria. Variable-temperature NMR (e.g., 298–343 K) can stabilize dominant conformers, while 2D techniques (HSQC, HMBC) confirm connectivity . For HRMS discrepancies, isotopic pattern analysis (e.g., Cl/Br splitting) and high-resolution tandem MS/MS differentiate isobaric impurities .

Table: Key Structure-Activity Relationships (SAR) for Imidazo[1,2-a]pyridin-3-amine Derivatives

Substituent Position Biological Impact Example Data Reference
C-7 MethoxyEnhances COX-2 selectivity (SI > 500)IC₅₀ (COX-2) = 0.07 µM
C-8 MethylReduces COX-1 affinity via steric hindranceΔG (binding to COX-1) = +2.3 kcal/mol
C-2 Aryl GroupsModulates antibacterial spectrumMIC (S. aureus) = 1.56 µg/mL
N-3 Amino GroupStabilizes Menin binding via H-bondingKd (Menin) = 12 nM

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